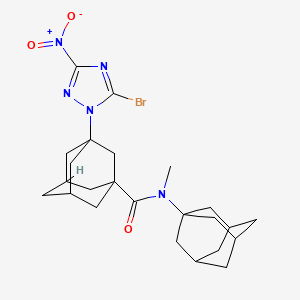

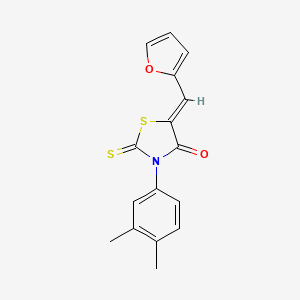

2-amino-5-(benzylthio)-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazol compounds involves various chemical reactions, including cyclization and condensation, often facilitated by specific catalysts or under certain conditions to achieve high yields. For instance, reactions involving potassium thiocyanate and thiourea have been utilized to synthesize fluorine-containing thiadiazol derivatives, highlighting methods that could be applicable to the target compound (Joshi, Pathak, & Sharma, 1986).

Molecular Structure Analysis

Molecular cocrystals and salts of similar thiadiazol compounds have been studied to understand their hydrogen bonding and crystal structures. These analyses reveal intricate details about the molecular geometry and interactions within the crystal lattice, offering insights into the molecular structure of the target compound (Smith & Lynch, 2013).

Chemical Reactions and Properties

Thiadiazol compounds undergo various chemical reactions, including acetylation, chloroacetylation, and reactions with different nucleophiles, leading to a diverse range of derivatives. These reactions not only expand the chemical versatility of these compounds but also their potential applications in various fields (Shawali & Abdelhamid, 1976).

Physical Properties Analysis

The synthesis and characterization of thiadiazol derivatives provide valuable information about their physical properties, such as solubility, melting points, and crystalline structure. These properties are crucial for understanding the compound's stability and suitability for various applications.

Chemical Properties Analysis

The chemical properties of thiadiazol compounds, including their reactivity with other chemical agents and potential as intermediates in organic synthesis, have been extensively studied. Their ability to form stable complexes with metals and participate in nucleophilic substitution reactions highlights their chemical versatility (Benny et al., 2009).

Applications De Recherche Scientifique

Photodynamic Therapy Applications

One significant area of application for compounds related to 2-amino-5-(benzylthio)-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide is in the development of photosensitizers for photodynamic therapy, specifically targeting cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with excellent fluorescence properties and high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers used in photodynamic therapy, highlighting the potential of such compounds in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Synthesis Studies

Another research focus is the exploration of the molecular structure and synthesis of related compounds. Shawali and Abdelhamid (1976) investigated the routes to aroylthiadiazolines and arylazothiazoles from phenylglyoxalyl bromide arylhydrazones and phenacyl thiocyanate, providing insights into the mechanisms of formation and structural characteristics of these compounds (Shawali & Abdelhamid, 1976).

Corrosion Inhibition Studies

Compounds with the thiadiazole moiety have been evaluated for their corrosion inhibition properties. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on several thiadiazole derivatives to predict their performances as corrosion inhibitors of iron. These studies underscore the potential of thiadiazole derivatives in protecting metals against corrosion, showcasing their application beyond biomedical research (Kaya et al., 2016).

Propriétés

IUPAC Name |

2-(2-amino-5-benzylsulfanyl-1,3,4-thiadiazol-3-ium-3-yl)-1-phenylethanone;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2.BrH/c18-16-20(11-15(21)14-9-5-2-6-10-14)19-17(23-16)22-12-13-7-3-1-4-8-13;/h1-10,18H,11-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTRRTVTNUHDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=N[N+](=C(S2)N)CC(=O)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4618163.png)

![2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4618186.png)

![2-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4618192.png)

![3-(2,5-difluorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4618196.png)

![N-(2-ethylphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4618204.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4618208.png)

![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzonitrile](/img/structure/B4618221.png)

![2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B4618243.png)